molecular formula C27H27N7O2 B2582777 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide CAS No. 1172286-98-4

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide

Cat. No. B2582777
CAS RN: 1172286-98-4
M. Wt: 481.56
InChI Key: VRMVHKIBTUSVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a phenylbutanamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized through a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the resulting carboxylic acids to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide have been synthesized and evaluated for various biological activities. For instance, a study by Deohate & Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, showing potential insecticidal and antibacterial properties.

Anticancer and Anti-inflammatory Properties

The structural framework of this compound has been associated with potential anticancer and anti-inflammatory properties. A study by Auzzi et al. (1983) highlighted the synthesis of pyrazolo[1,5-a]pyrimidines that showed significant anti-inflammatory activity without ulcerogenic effects, suggesting a therapeutic index superior to traditional NSAIDs like phenylbutazone and indomethacin.

Antimicrobial and Antifungal Applications

The pyrazolo[3,4-d]pyrimidin framework has also been investigated for antimicrobial and antifungal efficacy. For example, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities, which could serve as a basis for developing new therapeutic agents targeting inflammation and cancer.

Neurological Disease Research

Furthermore, research into pyrazolo[3,4-d]pyrimidines extends into neurological disease treatment. A specific inhibitor of phosphodiesterase 9 (PDE9), closely related structurally to the compound , has been identified as a potential therapeutic agent for Alzheimer's disease due to its ability to selectively inhibit PDE9 activity, which is implicated in neurodegenerative processes (Wunder et al., 2005).

properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O2/c1-17-12-13-21(14-18(17)2)33-25-22(16-28-33)26(36)31-27(30-25)34-23(15-19(3)32-34)29-24(35)11-7-10-20-8-5-4-6-9-20/h4-6,8-9,12-16H,7,10-11H2,1-3H3,(H,29,35)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVHKIBTUSVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.